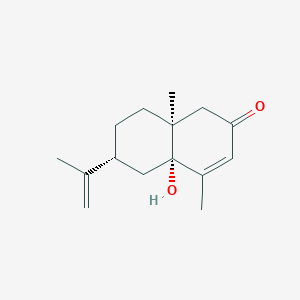

beta-Rotunol

Description

Properties

IUPAC Name |

(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFLKCAWQQMJCA-SNPRPXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Functionalization of Santonin

-

Lactone Reductive Opening : Santonin undergoes reductive cleavage of the lactone ring using Zn in acetic acid/methanol, yielding a carboxylic acid intermediate. Subsequent esterification produces a methyl ester.

-

Conjugate Addition of TMSLi-CuCN : A trimethylsilyl (TMS) group is introduced via regioselective conjugate addition to the α-face of the cross-conjugated dienone system. This step proceeds in 85% yield, guided by steric hindrance.

Deoxygenation and Epoxidation

-

Thioketal Formation and Desulfurization : The C-3 carbonyl group is converted to a thioketal using H2S, followed by reductive desulfurization with calcium in liquid ammonia. This deoxygenation step yields a secondary alcohol.

-

Epoxidation : The Δ4,5 double bond is epoxidized using m-chloroperbenzoic acid (mCPBA), forming a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.

Silicon-Guided Acidic Rearrangement

The pivotal step involves BF3·OEt2-promoted rearrangement of the epoxide. The TMS group directs the migration of the C-9 methylene to C-5, forming a spiro[4.5]decanediol framework via a 1,3-hydroxycarbocation intermediate (Grob-type fragmentation).

Final Functional Group Manipulations

-

Primary Hydroxyl Elimination : Mesylation of the primary alcohol followed by LiBr/Li2CO3 treatment in DMF induces elimination, forming an isopropenyl group (70% yield).

-

Allylic Oxidation : CrO3 complexed with 2,5-dimethylpyrazole (DMP) oxidizes C-8 to a ketone (55% yield).

-

Tertiary Hydroxyl Elimination : p-Toluenesulfonic acid (TsOH)-mediated dehydration completes the synthesis, yielding (+)-anhydro-β-rotunol (60% yield).

Alternative Synthetic Strategies

Biomimetic Approaches

While less common, acid-catalyzed isomerization of premnaspirodiene derivatives has been explored. For example, Hikino et al. demonstrated that treatment of β-rotunol precursors with POCl3/pyridine induces methylene migration, forming spirovetivane frameworks.

Oxidation-Isomerization Sequences

Patent data (US8124811B2) reveals that allylic oxidation using t-butyl hydroperoxide/NaClO2 in acetonitrile/water/t-butanol (3:1:1) followed by acid-catalyzed isomerization (e.g., Dowex®50 resin) can produce spirovetivane ketones. Although optimized for 5-epi-β-vetivone, this methodology is adaptable to β-rotunol synthesis by modifying reaction times (40–60 min) and temperatures (75–105°C).

Critical Reaction Parameters

Stereochemical Control

-

Silylation Effects : The TMS group in the 1-trimethylsilyl-4,5-epoxyeudesmane intermediate dictates the migration trajectory during rearrangement, ensuring correct spiro center configuration.

-

Solvent Influence : Polar aprotic solvents (DMF, THF) enhance elimination kinetics, while non-polar media (toluene) favor carbocation stability during rearrangements.

Yield Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| TMSLi-CuCN addition | THF, -78°C | 85 |

| Epoxide rearrangement | BF3·OEt2, CH2Cl2, 0°C | 78 |

| Allylic oxidation | CrO3/DMP, CH2Cl2, rt | 55 |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Beta-Rotunol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

- Reference Standard : Beta-Rotunol is utilized as a reference standard in analytical chemistry for the characterization of various compounds.

- Synthesis Precursor : It serves as a starting material for synthesizing other complex organic molecules.

Biology

- Anti-Cancer Properties : Research indicates that this compound can inhibit cancer cell growth by targeting specific pathways, such as the IL-10 pathway and cyclooxygenase-2 production.

- Neuroprotective Effects : Studies have shown that extracts containing this compound exhibit neuroprotective effects against oxidative stress, particularly in neuronal cell lines .

Medicine

- Anti-Inflammatory Activity : this compound has demonstrated significant anti-inflammatory properties, making it a candidate for developing new therapeutic agents for inflammatory diseases .

- Antimicrobial and Antioxidant Activities : The compound exhibits antimicrobial properties and acts as a potent antioxidant, contributing to its potential in treating various infections and oxidative stress-related disorders .

Industry

- Fragrance and Flavoring Agents : Due to its aromatic profile, this compound is used in the production of perfumes and flavoring agents in the food industry.

Case Study 1: Anti-Cancer Research

A study investigated the effects of this compound on human breast carcinoma cells (MDA-MB-231). The results indicated that treatment with this compound led to significant apoptosis induction in these cancer cells, suggesting its potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

In vivo studies using animal models demonstrated that extracts containing this compound could effectively reduce anxiety-like behaviors and improve cognitive functions under hypoxic conditions. This suggests its potential application in treating neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Outcomes |

|---|---|---|

| Chemistry | Reference standard | Facilitates compound characterization |

| Biology | Anti-cancer research | Inhibits growth of cancer cells |

| Medicine | Anti-inflammatory | Reduces inflammation in animal models |

| Industry | Fragrance production | Enhances aromatic profiles in products |

Mechanism of Action

The mechanism of action of beta-Rotunol involves its interaction with specific molecular targets and pathways. It inhibits cancer cell growth by targeting the IL-10 pathway and reducing the production of cyclooxygenase-2 . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to block certain proteins that promote inflammation and microbial growth .

Comparison with Similar Compounds

Chemical Properties:

- Molecular Formula : C₁₅H₂₂O₂

- Molecular Weight : 234.33 g/mol

- Structure : Features a hydroxyl group at the 4a position, a ketone at the 2-position, and a prop-1-en-2-yl substituent at the 6-position .

- Lipophilicity : LogP = 2.46, indicating moderate hydrophobicity .

- Solubility : 0.265 g/L in unspecified solvent conditions, with MDMSO used as a solvent in experimental settings .

β-Rotunol is implicated in allelopathy, where it inhibits the growth of competing plant species, and may contribute to the medicinal effects of C. rotundus extracts .

Comparison with Structurally Similar Compounds

α-Rotunol

- Source: Co-occurs with β-Rotunol in C. rotundus .

- Bioactivity: Both α- and β-Rotunol likely share allelopathic roles, but differences in reactivity due to structural variations may affect potency .

β-Cyperone

Ophiopogonanone A and F

- Source : Ophiopogon japonicus (a different plant genus) .

- Structural Features: Ophiopogonanone A (C₁₉H₂₈O₃, MW 328.32): Contains additional methyl and carbonyl groups. Ophiopogonanone F (C₂₁H₃₀O₄, MW 374.38): Features a larger, more oxidized structure .

- Functional Implications: These compounds are associated with cardiovascular and anti-inflammatory effects, contrasting with β-Rotunol’s allelopathic role .

Ophiopogonin D

- Source : Ophiopogon japonicus .

- Structural Features : A steroidal saponin (MW 855.02) with a glycoside moiety.

- Key Differences: Significantly larger and more polar than β-Rotunol, enabling interactions with cell membrane receptors (e.g., immunomodulatory targets) .

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of β-Rotunol and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups | Primary Bioactivity | Source |

|---|---|---|---|---|---|---|

| β-Rotunol | C₁₅H₂₂O₂ | 234.33 | 2.46 | Hydroxyl, ketone | Allelopathy, antimicrobial | Cyperus rotundus |

| α-Rotunol | C₁₅H₂₂O₂ | ~234.33 | N/A | Isomeric hydroxyl/ketone | Allelopathy (assumed) | Cyperus rotundus |

| β-Cyperone | C₁₅H₂₂O | 218.34 | ~3.1 | Ketone | Antispasmodic, anti-inflammatory | Cyperus rotundus |

| Ophiopogonanone A | C₁₉H₂₈O₃ | 328.32 | ~2.8 | Carbonyl, methyl | Cardiovascular modulation | Ophiopogon japonicus |

| Ophiopogonin D | C₄₄H₇₀O₁₆ | 855.02 | ~1.2 | Glycoside, hydroxyl | Immunomodulation | Ophiopogon japonicus |

Research Findings and Functional Divergence

- Allelopathic Activity: β-Rotunol and α-Rotunol inhibit seed germination in competing plants, a trait less pronounced in β-Cyperone due to its simpler structure .

- Medicinal Potential: Ophiopogonanones and Ophiopogonin D exhibit targeted pharmacological effects (e.g., cardiovascular), whereas β-Rotunol’s smaller size may limit receptor specificity but enhance membrane permeability .

- Structural Determinants of Bioactivity: The hydroxyl group in β-Rotunol likely enhances hydrogen-bonding capacity, influencing its antimicrobial efficacy compared to non-hydroxylated analogues like β-Cyperone .

Biological Activity

Beta-Rotunol, a compound derived from the plant Cyperus rotundus, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Cyperus rotundus

Cyperus rotundus, commonly known as nutgrass, is a perennial plant known for its medicinal properties. It contains several bioactive compounds, including this compound, which contribute to its pharmacological effects. The plant is traditionally used in various cultures for treating ailments such as inflammation, pain, and digestive disorders.

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : Studies have shown that extracts from C. rotundus possess strong free radical scavenging properties. The antioxidant potential is attributed to high levels of polyphenols and flavonoids present in the plant .

- Anti-inflammatory Effects : Research indicates that this compound has significant anti-inflammatory properties. In vivo studies demonstrated that the ethanolic extract of C. rotundus effectively reduced carrageenan-induced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .

- Neuroprotective Properties : this compound has been identified as having neuroprotective effects in various models of neurodegeneration. It shows promise in mitigating oxidative stress and apoptosis in neuronal cells .

- Wound Healing : The compound has been evaluated for its wound healing capabilities. In animal studies, C. rotundus extracts facilitated faster wound closure compared to standard treatments, suggesting its potential as a natural wound healing agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The antioxidant activity is primarily due to the ability of this compound to scavenge free radicals and inhibit lipid peroxidation processes .

- Anti-inflammatory Pathways : this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins .

- Neuroprotective Mechanisms : The neuroprotective effects are linked to the reduction of oxidative stress and the stabilization of neuronal membranes, which may prevent neuronal cell death under stress conditions .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Antioxidant | Pal & Dutta (2006) | Strong free radical scavenging; high polyphenol content |

| Anti-inflammatory | Chithran et al. (2012) | Significant reduction in paw edema; comparable to indomethacin |

| Neuroprotective | Jebasingh et al. (2014) | Protective effects against oxidative stress in neuronal cells |

| Wound Healing | Puratchikody et al. (2006) | Enhanced wound closure; more effective than standard treatments |

Case Studies

- Neuroprotection in Animal Models :

- Wound Healing Efficacy :

- Anti-inflammatory Action :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing beta-Rotunol in academic laboratories?

- Methodological Answer : this compound synthesis typically follows multi-step organic reactions, such as cyclization or stereoselective catalysis. Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., distinguishing β- vs. α-isomers via coupling constants) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for publication) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities .

- Key Consideration : Reproducibility demands rigorous documentation of solvent systems, temperature, and catalyst ratios. Pre-register protocols in open-access repositories to enhance transparency .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Methodological Answer :

- PICOT Framework : Define Population (e.g., cell lines), Intervention (this compound concentration gradients), Comparison (positive/negative controls), Outcome (IC50 values), and Time (exposure duration) .

- Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s) to determine significance thresholds. Include replicates (n ≥ 3) to account for biological variability .

- Ethical Compliance : Adhere to institutional guidelines for cell/animal studies, including viability assays to minimize harm .

Advanced Research Questions

Q. How can contradictions in this compound’s reported mechanisms of action be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico docking simulations to cross-verify target binding .

- Data Triangulation : Re-analyze conflicting datasets using meta-analytical tools (e.g., RevMan) to identify confounding variables (e.g., solvent polarity affecting solubility) .

- Critical Appraisal : Assess methodological rigor in prior studies—e.g., whether controls for off-target effects (e.g., ROS generation) were included .

Q. What computational strategies are effective for modeling this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict membrane permeability using force fields (e.g., CHARMM) .

- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data from ADME assays .

- Limitations : Validate in silico predictions with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Hypothesis Testing : Determine if metabolic instability (e.g., CYP450-mediated degradation) or poor tissue penetration explains reduced in vivo activity .

- Experimental Redesign :

- Isotope Tracing : Use radiolabeled this compound to track metabolite formation .

- Tissue Microdialysis : Measure compound concentrations at target sites .

- Systematic Review : Conduct a PRISMA-guided review to identify common pitfalls in translation (e.g., oversimplified disease models) .

Data Management & Reproducibility

Q. What frameworks ensure robust data integrity in this compound research?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable (DOIs for datasets), Accessible (CC-BY licenses), Interoperable (standardized file formats), and Reusable (metadata templates) .

- Version Control : Use GitLab or OSF to track changes in experimental protocols .

- Conflict Resolution : Establish a lab wiki to document troubleshooting steps (e.g., crystallization failures) .

Tables for Methodological Reference

| Analytical Parameter | Technique | Acceptance Criteria | Evidence Source |

|---|---|---|---|

| Purity | HPLC | ≥95% peak area | |

| Stereochemical Configuration | X-ray Crystallography | R-factor < 0.05 | |

| Bioactivity (IC50) | Dose-Response Assay | p < 0.05, CI 95% |

Ethical & Reporting Standards

- Open Science : Deposit raw NMR spectra and crystallography data in repositories like Zenodo .

- Negative Results : Publish non-significant findings (e.g., failed synthesis attempts) to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.